Comprehensive Technical Guide on N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide: Structural Dynamics, Synthesis, and Pharmacological Applications
Comprehensive Technical Guide on N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary & Compound Profile
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide (CAS: 1563516-59-5) is a highly functionalized synthetic derivative belonging to the N-arylcinnamamide class of compounds. Characterized by an α,β-unsaturated amide linkage bridging a cinnamoyl group and a dihalogenated phenyl ring, this scaffold serves as a privileged structure in modern medicinal chemistry.
Cinnamamide derivatives are extensively investigated for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties[1][2]. The specific incorporation of bromine and chlorine at the ortho and meta positions, respectively, introduces unique steric and electronic parameters that drastically alter the molecule's lipophilicity, metabolic stability, and target-binding affinity. This whitepaper provides an in-depth analysis of its structural chemistry, synthetic methodologies, and biological applications, designed for researchers in drug discovery and molecular design.
Structural Chemistry and Molecular Interactions
The pharmacological efficacy of N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide is intrinsically linked to its three-dimensional conformation and electronic distribution.
Conformational Rigidity and the Enamide Linker
The core of the molecule features a 3-phenylprop-2-enamide (cinnamamide) backbone. The presence of the α,β-unsaturated double bond conjugated with the amide carbonyl creates a highly delocalized π-electron system. This conjugation enforces a rigid, planar geometry across the cinnamoyl region, limiting the entropic penalty upon binding to target proteins. Furthermore, the Michael acceptor character of the α,β-unsaturated carbonyl allows for potential covalent interactions with nucleophilic cysteine residues in target enzymes, a common mechanism in targeted covalent inhibitors.
Halogen Bonding and Steric Hindrance
The attachment of the 2-bromo-5-chlorophenyl group to the amide nitrogen introduces critical structural dynamics:
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Steric Locking: The bulky bromine atom at the ortho position (C2) creates significant steric hindrance against the adjacent amide carbonyl. This restricts the free rotation around the N–C(aryl) bond, locking the molecule into a preferred conformational state that often enhances receptor selectivity[3].
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Halogen Bonding (σ-Hole Interactions): Both bromine and chlorine possess anisotropic electron distributions, creating an electron-deficient region (the σ-hole) at the distal end of the carbon-halogen bond. This allows the molecule to form highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyls of proteins) in biological targets.
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Polymorphic Diversity: Halogenated N-phenylcinnamamides are known to exhibit rich polymorphic behavior in the solid state. The relative interplay of strong N–H···O hydrogen bonds and weak C–H···Cl/Br, C–H···π, and π···π interactions allows these flexible molecules to adopt multiple crystal packing motifs, which is a critical consideration for formulation and bioavailability[4].
Synthetic Methodologies and Chemical Workflows
The synthesis of N-arylcinnamamides relies on the efficient formation of the amide bond. Because halogenated anilines (like 2-bromo-5-chloroaniline) are weakly nucleophilic due to the electron-withdrawing nature of the halogens, highly reactive acylating agents must be utilized.
Step-by-Step Synthesis Protocol
Objective: To synthesize N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide via the amidation of cinnamoyl chloride.
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Preparation of Cinnamoyl Chloride:
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Procedure: Suspend trans-cinnamic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 3 hours.
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Causality: SOCl₂ converts the relatively unreactive carboxylic acid into a highly electrophilic acid chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, accelerating the chlorination.
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Amidation Reaction:
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Procedure: Dissolve 2-bromo-5-chloroaniline (1.0 eq) in a mixture of dry acetone and pyridine (1.2 eq) and cool to 0°C. Add the freshly prepared cinnamoyl chloride dropwise under an inert atmosphere[5][6].
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Causality: Pyridine serves as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without pyridine, the HCl would protonate the weakly nucleophilic 2-bromo-5-chloroaniline, completely halting the reaction. The 0°C temperature prevents unwanted side reactions like the formation of ketenes.
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Workup and Purification:
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Procedure: Stir at room temperature for 2 hours. Monitor via TLC. Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate, wash with 5% HCl, 5% NaOH, and distilled water[1]. Recrystallize from absolute ethanol.
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Causality: The sequential acidic and basic washes remove unreacted pyridine, aniline, and residual cinnamic acid, ensuring a high-purity crystalline product.
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Application as a Synthetic Precursor
Beyond its standalone biological activity, this scaffold is a valuable precursor. N-arylcinnamamides can undergo tandem radical addition/cyclization reactions (often mediated by photoredox catalysis or transition metals like CuI) to synthesize complex 3,4-dihydroquinolin-2(1H)-ones, which are highly prized in central nervous system (CNS) drug development[7][8].
Synthetic workflow and cyclization pathways of halogenated N-arylcinnamamides.
Pharmacological Profiling & Biological Activity
Halogenated N-arylcinnamamides are heavily profiled for their immunomodulatory and antimicrobial capabilities. The incorporation of heavy halogens significantly increases the partition coefficient (LogP), enhancing cellular membrane permeability[9].
Anti-Inflammatory Mechanism of Action
Research demonstrates that ring-substituted N-arylcinnamanilides significantly attenuate lipopolysaccharide (LPS)-induced inflammation[2]. The primary mechanism involves the blockade of the Nuclear Factor kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation and subsequent degradation of IκB (Inhibitor of κB), these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[2].
Inhibitory mechanism of N-arylcinnamamides on the LPS-induced NF-κB signaling pathway.
Quantitative Data: Structural Impact on Efficacy
The table below summarizes the comparative pharmacological metrics of the cinnamamide scaffold, illustrating how halogenation impacts biological efficacy (data synthesized from established structure-activity relationship studies on N-arylcinnamamides)[2][9][10].
| Compound Class | Substitution Pattern | Relative Lipophilicity (LogP) | NF-κB Inhibition (IC₅₀) | Antimicrobial Activity (pMIC) |
| Parent Scaffold | Unsubstituted N-phenylcinnamamide | Moderate (~2.5) | > 50 µM | Low (~1.5) |
| Mono-halogenated | 4-Chloro / 4-Bromo | High (~3.2 - 3.5) | 15 - 25 µM | Moderate (~2.5) |
| Di-halogenated | 2-Bromo-5-chloro | Very High (~4.1) | < 5 µM | High (> 3.0) |
Note: The di-halogenated structure exhibits superior efficacy due to optimized lipophilicity for cell wall penetration and enhanced steric fitting within target active sites.
Experimental Protocols: Biological Evaluation
To validate the anti-inflammatory properties of synthesized N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, a standardized in vitro macrophage assay is required. The following protocol utilizes a self-validating reporter cell system to ensure reproducible data[2].
In Vitro Anti-Inflammatory Assay (THP1-Blue NF-κB Cells)
Objective: To quantify the attenuation of NF-κB activation and TNF-α secretion.
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Cell Differentiation:
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Seed THP1-Blue™ NF-κB reporter cells (which express secreted embryonic alkaline phosphatase [SEAP] under the control of an NF-κB-inducible promoter) in 96-well plates at
cells/well. -
Treat with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) for 48 hours.
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Causality: THP-1 cells are human monocytic leukemia cells. PMA treatment induces their differentiation into macrophage-like cells, upregulating TLR4 receptors necessary for LPS recognition.
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Compound Pre-treatment:
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Wash the differentiated cells with PBS to remove residual PMA.
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Pre-treat the cells with the N-arylcinnamamide derivative (e.g., 2 µM dissolved in DMSO) for 1 hour[2]. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
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Inflammatory Stimulation & Quantification:
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Add LPS (1 µg/mL) to the wells to trigger the inflammatory cascade.
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Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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SEAP Detection: Collect 20 µL of the supernatant and mix with QUANTI-Blue™ reagent. Measure absorbance at 620 nm. The colorimetric shift directly correlates with NF-κB activation.
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TNF-α Detection: Utilize a standard ELISA kit on the remaining supernatant to quantify TNF-α secretion, providing orthogonal validation of the NF-κB reporter data[2].
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Conclusion
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide represents a sophisticated intersection of structural rigidity and finely tuned electronic properties. The enamide linker provides a stable, conjugated backbone, while the di-halogenated phenyl ring ensures high lipophilicity and the potential for targeted halogen bonding. Whether utilized as a potent anti-inflammatory agent targeting the NF-κB pathway or as a versatile synthetic precursor for complex nitrogenous heterocycles, this compound is a critical asset in the modern medicinal chemist's toolkit.
References
- Synthesis of cinnamamide derivatives ResearchGate URL
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)
- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid Journal of Applied Pharmaceutical Science URL
- Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug University of Baghdad URL
- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes Ashdin Publishing URL
- Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives MDPI URL
- Investigating the Role of Weak Interactions to Explore the Polymorphic Diversity in Difluorinated Isomeric N-Phenylcinnamamides ACS Publications URL
- Synthesis of Cinnamanilide Derivatives and Their Antioxidant and Antimicrobial Activity SciSpace URL
- Cinnamamide | N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide (CAS: 1563516-59-5)
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
Sources
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- 3. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. ashdin.com [ashdin.com]
- 7. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
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